A Spectroscopic Guide to the Structural Elucidation of N-(4-Aminophenethyl)acetamide
A Spectroscopic Guide to the Structural Elucidation of N-(4-Aminophenethyl)acetamide
Foreword: The Imperative of Spectroscopic Characterization
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. For a compound like N-(4-Aminophenethyl)acetamide, a molecule with potential applications stemming from its phenethylamine core, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement for ensuring scientific integrity. This guide provides an in-depth analysis of the expected spectroscopic data for N-(4-Aminophenethyl)acetamide (CAS: 40377-41-1, Molecular Formula: C₁₀H₁₄N₂O), a crucial task for researchers synthesizing or utilizing this compound.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping the Functional Groups
1.1 The Scientific Rationale
FTIR spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional group composition. For N-(4-Aminophenethyl)acetamide, we anticipate characteristic absorptions from the amine, amide, and aromatic moieties.
1.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate. It requires minimal sample preparation, is non-destructive, and is ideal for solid powders, ensuring a rapid and reproducible analysis.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.
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Sample Application: Place a small amount of the N-(4-Aminophenethyl)acetamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Pressure Application: Apply consistent pressure using the integrated anvil to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
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Data Acquisition: Collect the spectrum over a standard range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to achieve an excellent signal-to-noise ratio.[2]
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Post-Acquisition: Clean the crystal surface thoroughly before analyzing the next sample.
1.3 Predicted FTIR Data and Interpretation
The FTIR spectrum of N-(4-Aminophenethyl)acetamide is predicted to exhibit several key absorption bands that confirm its structure.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350 - 3250 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (-NH-C=O) |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| ~1650 | Strong, Sharp | C=O Stretch (Amide I Band) | Acetamide (-C=O) |
| ~1550 | Medium, Sharp | N-H Bend (Amide II Band) | Acetamide (-NH-) |
| 1610, 1510 | Medium | C=C Stretch | Aromatic Ring |
| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |
The presence of a strong, sharp peak around 1650 cm⁻¹ (Amide I) and another at ~1550 cm⁻¹ (Amide II) is definitive evidence for the secondary amide group. The doublet in the 3350-3250 cm⁻¹ region is characteristic of the primary aromatic amine. Finally, the strong absorption around 830 cm⁻¹ is a highly reliable indicator of the para-substitution pattern on the benzene ring.
1.4 Workflow Diagram: FTIR Analysis
Caption: ATR-FTIR experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
2.1 The Scientific Rationale
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By placing a molecule in a strong magnetic field and irradiating it with radio waves, we can deduce the chemical environment, connectivity, and relative number of each type of nucleus.
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¹H NMR: Provides information on the different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).
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¹³C NMR: Reveals the number of chemically distinct carbon environments in the molecule.
2.2 Experimental Protocol: NMR Sample Preparation and Acquisition
The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals (amine and amide N-H) are often clearly visible.
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Sample Preparation: Accurately weigh approximately 5-10 mg of N-(4-Aminophenethyl)acetamide and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
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Shimming: Place the sample in the NMR spectrometer and perform an automated shimming routine to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
2.3 Predicted NMR Data and Interpretation
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The ¹H NMR spectrum provides a detailed map of the proton environments. The ethyl bridge is a key structural feature, expected to show two distinct triplets due to coupling between the adjacent -CH₂- groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | t | 1H | NH -C=O | Amide proton, coupling to adjacent CH₂. |
| ~6.90 | d | 2H | ArH | Aromatic protons ortho to the ethyl group. |
| ~6.50 | d | 2H | ArH | Aromatic protons ortho to the amine group. |
| ~4.85 | s (broad) | 2H | -NH₂ | Primary amine protons, often broad due to exchange. |
| ~3.20 | q | 2H | -CH₂-NH - | Methylene group adjacent to the amide nitrogen. |
| ~2.55 | t | 2H | Ar-CH₂ - | Methylene group adjacent to the aromatic ring. |
| ~1.77 | s | 3H | -C(=O)-CH₃ | Acetyl methyl protons, a characteristic singlet. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~169.0 | C =O | Amide carbonyl carbon. |
| ~145.0 | Ar-C -NH₂ | Aromatic carbon bonded to the amine group. |
| ~129.0 | Ar-C H | Aromatic methine carbons. |
| ~127.0 | Ar-C -CH₂ | Aromatic quaternary carbon. |
| ~114.0 | Ar-C H | Aromatic methine carbons. |
| ~41.0 | -C H₂-NH- | Aliphatic carbon adjacent to the amide. |
| ~34.0 | Ar-C H₂- | Aliphatic carbon adjacent to the ring. |
| ~24.0 | -C H₃ | Acetyl methyl carbon. |
2.4 Workflow Diagram: NMR Analysis
Caption: NMR spectroscopy experimental workflow.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
3.1 The Scientific Rationale
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, allowing for direct determination of the molecular mass. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and analyze the resulting pieces, providing valuable structural information.
3.2 Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful combination where the liquid chromatograph separates components of a mixture before they enter the mass spectrometer.
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Sample Preparation: Prepare a dilute solution of N-(4-Aminophenethyl)acetamide (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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LC Method: Inject a small volume (e.g., 5 µL) onto an appropriate LC column (e.g., C18). Use a simple isocratic or gradient elution with mobile phases such as water and acetonitrile (both containing 0.1% formic acid to promote protonation).
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MS Acquisition: Analyze the column eluent using an ESI source in positive ion mode.
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Full Scan MS: Perform a full scan analysis (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.
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Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 179.1) as the precursor and fragmenting it using collision-induced dissociation (CID) to observe the characteristic fragment ions.
3.3 Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₀H₁₄N₂O gives a monoisotopic mass of 178.1106 Da. In ESI positive mode, the primary ion observed will be the protonated molecule.
| Predicted m/z | Ion Formula | Description |
| 179.1184 | [C₁₀H₁₅N₂O]⁺ | [M+H]⁺, Protonated Molecular Ion |
| 120.0813 | [C₈H₁₀N]⁺ | Loss of acetamide (CH₃CONH) |
| 106.0657 | [C₇H₈N]⁺ | Benzylic cleavage, loss of CH₂NH₂ |
Plausible Fragmentation Pathway: The most logical fragmentation pathway involves the cleavage of the amide bond or the ethyl bridge. The bond between the two ethyl carbons is a likely point of cleavage, leading to the formation of a stable benzylic cation.
3.4 Workflow Diagram: LC-MS Analysis
Caption: LC-MS analysis experimental workflow.
Conclusion: A Unified Structural Confirmation
The true power of spectroscopic analysis lies in the synergistic combination of multiple techniques. FTIR confirms the presence of the key amine, amide, and para-substituted aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide the precise carbon-hydrogen framework, establishing the connectivity of the ethyl bridge and the placement of the substituents. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high accuracy. Together, these predicted datasets form a cohesive and self-validating system, providing an unequivocal structural confirmation of N-(4-Aminophenethyl)acetamide. This guide provides the necessary framework for any researcher to confidently verify the identity and purity of their material, ensuring the reliability of their scientific endeavors.
References
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-. [Link]
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NIST. Acetamide, N-phenyl- in NIST Chemistry WebBook. [Link]
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López-Lorente, Á. I., et al. (2018). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. National Center for Biotechnology Information. [Link]
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ResearchGate. The 1H NMR and 13C NMR spectra of the o-acetamide. [Link]
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ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]
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Pharmaffiliates. N-(4-Aminophenethyl)acetamide. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). [Link]
